molecular formula C12H14N4O3 B15112186 Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate

Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate

Cat. No.: B15112186
M. Wt: 262.26 g/mol
InChI Key: RCQOELSZNHEMDX-UHFFFAOYSA-N
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Description

Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate is a heterocyclic compound that features both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines in water as a green solvent . This method is eco-friendly and yields the desired product with high specificity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens or other functional groups into the molecule .

Scientific Research Applications

Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate involves its interaction with specific molecular targets. The pyrimidine and pyrazole rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol

Uniqueness

Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate is unique due to its specific combination of pyrimidine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 2-(4,6-dimethylpyrimidin-2-yl)-3-oxo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C12H14N4O3/c1-4-19-11(18)9-6-13-16(10(9)17)12-14-7(2)5-8(3)15-12/h5-6,13H,4H2,1-3H3

InChI Key

RCQOELSZNHEMDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=NC(=CC(=N2)C)C

Origin of Product

United States

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